Cas no 90223-31-7 (5-Amino-2-methyl-3-nitrobenzamide)

5-Amino-2-methyl-3-nitrobenzamide is a nitro-substituted benzamide derivative with a molecular formula of C₈H₉N₃O₃. This compound features both amino and nitro functional groups on a methylated benzene ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural properties enable applications in the development of dyes, agrochemicals, and active pharmaceutical ingredients (APIs). The presence of electron-donating (amino) and electron-withdrawing (nitro) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. The compound is typically characterized by its crystalline solid form and moderate solubility in polar organic solvents. Proper handling is advised due to potential sensitivity to light and heat.
5-Amino-2-methyl-3-nitrobenzamide structure
90223-31-7 structure
Product Name:5-Amino-2-methyl-3-nitrobenzamide
CAS No:90223-31-7
MF:C8H9N3O3
MW:195.175361394882
CID:815224
PubChem ID:329754302
Update Time:2025-05-20

5-Amino-2-methyl-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide,5-amino-2-methyl-3-nitro-
    • 5-Amino-2-methyl-3-nitrobenzamide
    • 5-ANOT
    • 5-Amino-2-methyl-3-nitrobenzamide. Short expiry date due to chemical nature of component(s)
    • AKOS004120806
    • Benzamide, 5-amino-2-methyl-3-nitro-
    • 90223-31-7
    • 5-Amino-2-methyl-3-nitrobenzene-1-carboximidic acid
    • DTXSID801009265
    • 5-Amino-2-methyl-3-nitrobenzamide, VETRANAL(TM), analytical standard
    • MDL: MFCD09036361
    • Inchi: 1S/C8H9N3O3/c1-4-6(8(10)12)2-5(9)3-7(4)11(13)14/h2-3H,9H2,1H3,(H2,10,12)
    • InChI Key: OGXBENHORDOZLD-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C=C(C=1C)[N+](=O)[O-])N)N

Computed Properties

  • Exact Mass: 195.064
  • Monoisotopic Mass: 195.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 115A^2

Experimental Properties

  • Density: 1.408
  • Boiling Point: 320.2°Cat760mmHg
  • Flash Point: 147.5°C
  • Refractive Index: 1.654

5-Amino-2-methyl-3-nitrobenzamide Security Information

5-Amino-2-methyl-3-nitrobenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A587120-1mg
5-Amino-2-methyl-3-nitrobenzamide
90223-31-7
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$ 230.00 2023-04-19
A2B Chem LLC
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$654.00 2024-05-20
A2B Chem LLC
AY10311-50mg
5-Amino-2-methyl-3-nitrobenzamide. Short expiry date due to chemical nature of component(s)
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Additional information on 5-Amino-2-methyl-3-nitrobenzamide

Professional Introduction to 5-Amino-2-methyl-3-nitrobenzamide (CAS No. 90223-31-7)

5-Amino-2-methyl-3-nitrobenzamide, a compound with the chemical formula C₇H₈N₂O₃, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it a valuable intermediate in the development of various therapeutic agents. This introduction delves into the compound's chemical properties, potential applications, and recent advancements in research that highlight its importance.

The chemical structure of 5-Amino-2-methyl-3-nitrobenzamide consists of a benzene ring substituted with an amino group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position. This arrangement imparts distinct reactivity and functionality to the molecule, making it a versatile building block in synthetic chemistry. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring creates a balance of reactivity that is highly useful in medicinal chemistry.

In recent years, pharmaceutical research has increasingly focused on developing novel heterocyclic compounds for their potential therapeutic benefits. 5-Amino-2-methyl-3-nitrobenzamide has emerged as a key intermediate in the synthesis of various bioactive molecules. Its nitro group can be readily reduced to an amine, providing access to further functionalization. This property is particularly valuable in the design of drugs targeting neurological disorders, where precise control over molecular structure is crucial.

One of the most promising applications of 5-Amino-2-methyl-3-nitrobenzamide lies in its role as a precursor for antimicrobial agents. The nitro group and amino group on the benzene ring allow for easy modifications that can enhance binding affinity to bacterial enzymes or viral proteases. Recent studies have demonstrated its utility in generating novel scaffolds for antibiotics that exhibit improved efficacy against resistant strains. The methyl group at the 2-position also contributes to steric hindrance, which can be exploited to optimize drug-like properties such as solubility and metabolic stability.

Additionally, 5-Amino-2-methyl-3-nitrobenzamide has shown promise in anticancer research. The nitro group can be converted into a cyano or carboxylic acid derivative through reduction or hydrolysis, respectively, leading to compounds with potent anticancer activity. Preliminary studies indicate that derivatives of this compound can inhibit key enzymes involved in tumor proliferation and angiogenesis. The amino group provides a handle for further derivatization, allowing researchers to fine-tune pharmacokinetic profiles and target specificity.

The synthesis of 5-Amino-2-methyl-3-nitrobenzamide involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include nitration of an appropriate precursor followed by selective reduction and functionalization. Advances in catalytic methods have enabled more efficient and environmentally friendly production processes, reducing waste and improving yields. These improvements are critical for scaling up production while maintaining cost-effectiveness.

In conclusion, 5-Amino-2-methyl-3-nitrobenzamide (CAS No. 90223-31-7) is a multifaceted compound with significant potential in pharmaceutical development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing drugs targeting various diseases, including cancer and infectious disorders. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

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